molecular formula C19H14BrN3O2S B2481366 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865182-83-8

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide

Cat. No.: B2481366
CAS No.: 865182-83-8
M. Wt: 428.3
InChI Key: BKZHZIBCHBNDHL-QOCHGBHMSA-N
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Description

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a useful research compound. Its molecular formula is C19H14BrN3O2S and its molecular weight is 428.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Study : A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide compounds were synthesized and evaluated for their antimicrobial activity. Some compounds showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their potential in antimicrobial resistance combat (Anuse et al., 2019).

  • Synthesis and Quantum Calculations of Novel Sulphonamide Derivatives : The study synthesized various derivatives and assessed their antimicrobial activity. Computational calculations provided a correlation between experimental and theoretical values, suggesting their potential in antimicrobial applications (Fahim & Ismael, 2019).

  • Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives : This research synthesized new compounds and tested their in-vitro antibacterial activity, indicating their potential as potent antibacterial agents (Bhoi et al., 2015).

  • Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole as Antimicrobial Analogs : The synthesized compounds showed significant antimicrobial activity, especially against certain bacterial and fungal strains, suggesting their application in antimicrobial therapies (Desai et al., 2013).

Photophysical Properties and Chemical Synthesis

  • Photophysical Properties of Amide Hydrogen Bonded Crystals : The study focused on the synthesis of hydrogen-bond-associated N-(benzo[d]thiazol-2-yl) acetamides and their photophysical properties, which are significant in understanding molecular interactions and material properties (Balijapalli et al., 2017).

  • Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives : This research focused on the synthesis of new derivatives with potential biological activity, contributing to the field of chemical synthesis and biological applications (Abbas, 2015).

  • Green Ultrasound Synthesis and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles : This study showcased the ultrasound synthesis of new compounds with significant antimicrobial activity, demonstrating the combination of green chemistry and pharmaceutical applications (Rezki, 2016).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could be of interest in fields like medicinal chemistry, where it might serve as a lead compound for drug development, or materials science, where it might have useful optical or electronic properties .

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZHZIBCHBNDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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